
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a novel synthetic derivative that combines the pharmacological properties of quinazoline and oxadiazole moieties. This article explores its biological activity, particularly its antimicrobial and anticancer properties, supported by various studies and data tables.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Oxadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer effects.
- Quinazoline Core : Associated with various pharmacological activities such as inhibition of DNA topoisomerases.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity of selected derivatives compared to standard antibiotics:
Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
Compound 13 | Staphylococcus aureus | 12 | 70 |
Compound 15 | Escherichia coli | 11 | 75 |
Standard (Ampicillin) | Staphylococcus aureus | 10 | 80 |
Standard (Ciprofloxacin) | E. coli | 15 | 50 |
These results indicate that the novel compound has comparable or superior activity against certain bacterial strains when compared to established antibiotics .
Anticancer Activity
The anticancer potential of this compound was evaluated through in vitro cytotoxicity assays against various cancer cell lines. The following table presents the IC50 values for different cell lines:
Cell Line | IC50 (µM) |
---|---|
Human Colon Adenocarcinoma | 92.4 |
Human Lung Adenocarcinoma | 85.0 |
Human Breast Cancer | 78.5 |
Human Ovarian Adenocarcinoma | 88.0 |
These findings suggest that the compound exhibits moderate cytotoxicity across multiple cancer cell lines, indicating a potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Topoisomerases : The quinazoline moiety acts as a fluoroquinolone-like inhibitor of bacterial gyrase and DNA topoisomerase IV, crucial enzymes for bacterial DNA replication.
- Interaction with Cellular Targets : The oxadiazole ring enhances binding affinity through hydrogen bonding and hydrophobic interactions with specific enzymes or receptors involved in cellular proliferation and survival .
Study on Antimicrobial Efficacy
A study conducted on the efficacy of quinazoline derivatives against bacterial strains highlighted that compounds containing oxadiazole exhibited enhanced antimicrobial properties. The study utilized the agar well diffusion method to assess the activity of various derivatives, confirming that modifications at specific positions significantly influenced their bioactivity .
Study on Anticancer Properties
Another investigation focused on the anticancer effects of quinazoline derivatives revealed that certain substitutions increased cytotoxicity against human cancer cell lines. The study emphasized structure-activity relationships (SAR), suggesting that electron-withdrawing groups on the phenyl ring improved potency against cancer cells .
科学的研究の応用
Antimicrobial Activity
Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including Staphylococcus aureus , Escherichia coli , and fungi like Candida albicans . These studies often employ methods such as broth microdilution and agar well diffusion to evaluate the antimicrobial efficacy .
Compound | Activity Against | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
Compound 15 | Staphylococcus aureus | 12 | 70 |
Compound 13 | Escherichia coli | 11 | 75 |
Compound X (similar structure) | Candida albicans | 10 | 77 |
Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves inhibition of key enzymes involved in cancer cell proliferation. Some studies report that compounds with oxadiazole substitutions demonstrate cytotoxic effects against various cancer cell lines .
Therapeutic Applications
The diverse biological activities suggest several therapeutic applications:
Case Studies
- Synthesis and Antimicrobial Activity : A notable study synthesized a series of quinazoline derivatives and evaluated their antimicrobial properties against both gram-positive and gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
- Anticancer Evaluation : Another research effort focused on evaluating the cytotoxic effects of quinazoline derivatives on human cancer cell lines. The findings highlighted significant inhibition of cell growth in several tested lines, suggesting a promising avenue for further development .
特性
CAS番号 |
1207031-96-6 |
---|---|
分子式 |
C25H19ClN4O3 |
分子量 |
458.9 |
IUPAC名 |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-16-10-12-17(13-11-16)14-30-24(31)19-7-3-5-9-21(19)29(25(30)32)15-22-27-23(28-33-22)18-6-2-4-8-20(18)26/h2-13H,14-15H2,1H3 |
InChIキー |
XCRZTNPFGGSGHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。